molecular formula C7H5ClF2O B1457693 4-Chloro-2-(difluoromethyl)phenol CAS No. 1261647-92-0

4-Chloro-2-(difluoromethyl)phenol

Cat. No. B1457693
M. Wt: 178.56 g/mol
InChI Key: FXWZQBSJGZFCGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A study discusses the synthesis of Schiff base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular formula of “4-Chloro-2-(difluoromethyl)phenol” is C7H5ClF2O . Its average mass is 196.554 Da and its monoisotopic mass is 195.990280 Da .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-(difluoromethyl)phenol” are complex. A review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Synthetic Applications

  • Difluoromethylation of Phenol Derivatives: A novel method for the preparation of 2-chloro-2,2-difluoroacetophenone as a difluorocarbene precursor was developed, offering an environmentally friendly alternative for the difluoromethylation of phenol derivatives (Zhang, Zheng, & Hu, 2006).
  • Synthesis of Blocked Polyisocyanates: Phenols with electron-withdrawing substituents, similar to 4-Chloro-2-(difluoromethyl)phenol, were used as blocking agents for isocyanates, leading to the production of heat-cured polyurethane products at relatively low temperatures (Kalaimani, Ali, & Nasar, 2016).

Environmental Applications

  • Adsorption Studies: Activated carbon fibers (ACFs) have been utilized for the adsorption of various phenol derivatives from aqueous solutions, showing significant adsorption capacities. This study highlights the importance of molecular interactions in the adsorption process (Liu et al., 2010).
  • Photocatalytic Degradation: Research on the visible-light-induced photocatalytic degradation of 4-chlorophenol in aqueous suspension of pure TiO2 demonstrated the potential for environmental remediation of phenolic contaminants. This process involves a surface-complex-mediated path, which could be relevant for compounds like 4-Chloro-2-(difluoromethyl)phenol (Kim & Choi, 2005).

Metabolic and Transformation Studies

  • Sequestration and Metabolic Products in Plants: The fate of halogenated phenols, such as 4-chloro-2-fluorophenol, in plants was investigated, providing insights into the metabolic transformation and accumulation of such compounds within plant tissues. This study utilized 19F NMR for tracking contaminant accumulation and transformation (Tront & Saunders, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-4-Nitrophenol, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-2-(difluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWZQBSJGZFCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(difluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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